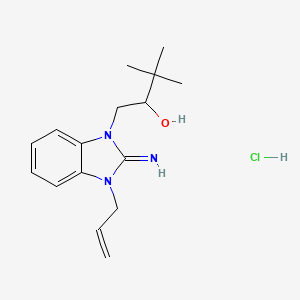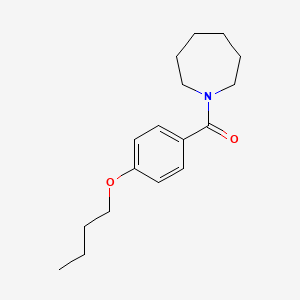![molecular formula C19H28N2O5 B4985046 ethyl 4-{[N-(4-isopropoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B4985046.png)
ethyl 4-{[N-(4-isopropoxybenzoyl)-beta-alanyl]amino}butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[N-(4-isopropoxybenzoyl)-beta-alanyl]amino}butanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EIAB, and it has been the subject of numerous studies due to its unique properties and potential uses in various fields of research. In
Wissenschaftliche Forschungsanwendungen
EIAB has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. Additionally, EIAB has been shown to have neuroprotective properties and has been studied for its potential use in treating neurological disorders such as Parkinson's disease.
Wirkmechanismus
EIAB works by inhibiting the activity of a protein called NF-kappaB, which is involved in the regulation of inflammation and immune responses. By inhibiting the activity of NF-kappaB, EIAB can reduce inflammation and protect neurons from damage.
Biochemical and Physiological Effects:
EIAB has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, EIAB has been shown to protect neurons from oxidative stress and to promote the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
EIAB has several advantages for use in lab experiments. It is a highly specific inhibitor of NF-kappaB, which makes it a valuable tool for studying the role of NF-kappaB in various biological processes. Additionally, EIAB is relatively easy to synthesize and purify, which makes it readily available for use in experiments.
However, there are also some limitations to the use of EIAB in lab experiments. For example, it is important to use the appropriate concentration of EIAB, as higher concentrations can have non-specific effects on cellular processes. Additionally, EIAB has a relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over an extended period of time.
Zukünftige Richtungen
There are several potential future directions for research on EIAB. One area of interest is the development of new derivatives of EIAB that may have improved properties or more specific effects on NF-kappaB. Additionally, there is interest in studying the effects of EIAB on other cellular processes that are regulated by NF-kappaB, such as cell proliferation and apoptosis. Finally, there is interest in studying the potential therapeutic applications of EIAB in various diseases, such as cancer and Alzheimer's disease.
In conclusion, EIAB is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and neuroprotective properties and works by inhibiting the activity of NF-kappaB. While there are some limitations to its use in lab experiments, EIAB is a valuable tool for studying the role of NF-kappaB in various biological processes. There are several potential future directions for research on EIAB, including the development of new derivatives and the study of its potential therapeutic applications.
Synthesemethoden
The synthesis of EIAB involves a multi-step process that requires the use of various chemicals and reagents. The first step involves the synthesis of 4-isopropoxybenzoyl chloride, which is then reacted with beta-alanine to form N-(4-isopropoxybenzoyl)-beta-alanine. This compound is then reacted with ethyl 4-bromobutyrate to form EIAB. The final product is purified using column chromatography to obtain a high-purity sample of EIAB.
Eigenschaften
IUPAC Name |
ethyl 4-[3-[(4-propan-2-yloxybenzoyl)amino]propanoylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-4-25-18(23)6-5-12-20-17(22)11-13-21-19(24)15-7-9-16(10-8-15)26-14(2)3/h7-10,14H,4-6,11-13H2,1-3H3,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDOHLISJMZKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC(=O)CCNC(=O)C1=CC=C(C=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4984967.png)
![methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate](/img/structure/B4984975.png)
![1-acetyl-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-piperidinecarboxamide](/img/structure/B4984991.png)
![N-(tert-butyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4984995.png)




![17-(2-ethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4985022.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4985025.png)
![3-(4-ethoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B4985027.png)

![5-{4-[5-(methoxymethyl)-2-furoyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4985055.png)
